

Caboxine A: A Technical Guide to its Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Caboxine A is a pentacyclic oxindole alkaloid isolated from the medicinal plant Catharanthus roseus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies employed for its characterization. While extensive research has been conducted on the major alkaloids of C. roseus for their therapeutic applications, particularly in oncology, **Caboxine A** remains a less-studied constituent. This document collates the available scientific data on **Caboxine A** to serve as a foundational resource for further investigation into its potential pharmacological activities.

Chemical Structure and Properties

Caboxine A is classified as an 11-monomethoxy pentacyclic oxindole alkaloid.[1] Its structure was first elucidated in 1975 through chemical correlations with reserpinine.[1] The established stereochemistry for **Caboxine A** is 3S, 4R, 7S, 19S.[1]

Physicochemical Properties

A summary of the known quantitative data for **Caboxine A** is presented in Table 1. This data is essential for its identification, purification, and formulation in potential drug development studies.



Property	Value	Reference
Molecular Formula	C22H26N2O5	[2]
Molecular Weight	398.5 g/mol	[2]
CAS Number	53851-13-1	[2]
Appearance	Powder	[2]
Purity	96%	[2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Table 1: Physicochemical Properties of Caboxine A

Spectroscopic Data

While the definitive raw spectroscopic data from the original elucidation is not readily available in public databases, the structural confirmation of **Caboxine A** and related alkaloids typically relies on a combination of spectroscopic techniques including:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O), amines (N-H), and ethers (C-O-C).
- Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, providing information about the chromophoric system.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is crucial for complete structure elucidation and stereochemical assignment.

Experimental Protocols

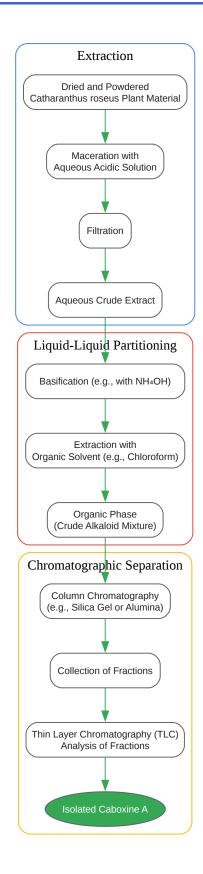
Detailed experimental protocols for the isolation and structural elucidation of **Caboxine A** are based on the initial research published in 1975 and general methods for alkaloid chemistry.



Isolation of Caboxine A from Catharanthus roseus

The general workflow for the isolation of alkaloids from Catharanthus roseus, which would be applicable to **Caboxine A**, is outlined below. This process involves extraction, partitioning, and chromatographic separation.





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Figure 1. General workflow for the isolation of **Caboxine A**.



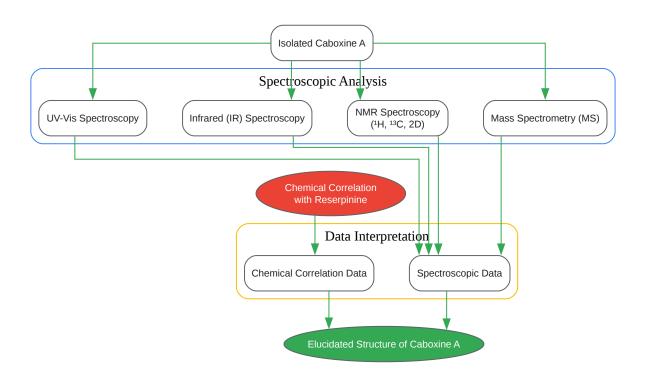
Protocol Details:

- Extraction: Dried and powdered plant material from Catharanthus roseus is subjected to
 extraction with an acidic aqueous solution to protonate the alkaloids and increase their
 solubility in the aqueous phase.
- Acid-Base Partitioning: The resulting acidic extract is then basified to deprotonate the
 alkaloids, making them soluble in organic solvents. Subsequent liquid-liquid extraction with
 an immiscible organic solvent (e.g., chloroform or dichloromethane) separates the alkaloids
 from water-soluble impurities.
- Chromatographic Purification: The crude alkaloid mixture obtained is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds like **Caboxine A**.

Structure Elucidation Methodology

The structural determination of **Caboxine A** was achieved through a combination of spectroscopic analysis and chemical correlation.





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Figure 2. Logical workflow for the structure elucidation of **Caboxine A**.

Protocol Details:

- Spectroscopic Analysis: The isolated pure compound undergoes a suite of spectroscopic analyses (MS, IR, UV, and NMR) to determine its molecular formula, functional groups, and skeletal framework.
- Chemical Correlation: The structure is definitively confirmed by chemical correlation with a known compound of established stereochemistry, in this case, reserpinine. This involves chemical transformations of both the unknown compound and the reference compound to a common derivative, thereby establishing their stereochemical relationship.

Biological Activity and Potential Applications



Currently, there is a significant lack of specific biological activity data for **Caboxine A** in the public domain. While many alkaloids from Catharanthus roseus exhibit potent biological activities, including anticancer and antihypertensive effects, the pharmacological profile of **Caboxine A** has not been extensively investigated.

Given its structural similarity to other bioactive oxindole alkaloids, it is plausible that **Caboxine A** may exhibit interesting pharmacological properties. Further research is warranted to explore its potential cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.

Future Directions

The limited available data on **Caboxine A** highlights a clear gap in the scientific literature. To fully understand the potential of this natural product, the following areas of research are recommended:

- Comprehensive Biological Screening: A broad-based screening of Caboxine A against various cell lines (cancerous and non-cancerous) and microbial strains is necessary to identify any significant biological activity.
- Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets will be crucial.
- Total Synthesis and Analogue Development: The development of a total synthesis route for
 Caboxine A would not only confirm its structure but also provide a platform for the synthesis
 of analogues with potentially improved activity and pharmacokinetic properties.

Conclusion

Caboxine A is a structurally defined oxindole alkaloid from Catharanthus roseus. While its chemical properties are partially characterized, its biological potential remains largely unexplored. This technical guide provides the foundational information necessary to stimulate and support future research into this intriguing natural product, which may hold promise for the development of new therapeutic agents.



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